![molecular formula C28H22O4 B14334971 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) CAS No. 106991-88-2](/img/structure/B14334971.png)
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) is a complex organic compound characterized by its biphenyl structure with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) typically involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions, often in the presence of formaldehyde and perchloric acid in dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) involves its interaction with various molecular targets. The compound’s biphenyl structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: A diamine component used in polyimide aerogels and thermoplastic polymers.
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Known for its use in the synthesis of advanced materials.
Uniqueness
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) is unique due to its specific functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
106991-88-2 |
|---|---|
Molecular Formula |
C28H22O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[4-[4-[4-(4-acetylphenoxy)phenyl]phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H22O4/c1-19(29)21-3-11-25(12-4-21)31-27-15-7-23(8-16-27)24-9-17-28(18-10-24)32-26-13-5-22(6-14-26)20(2)30/h3-18H,1-2H3 |
InChI Key |
JFRCYGBRSFUSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


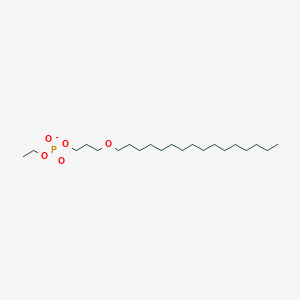
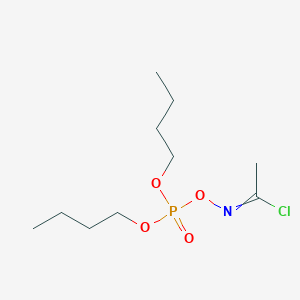

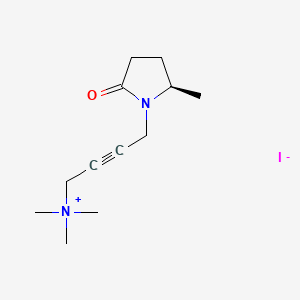
silane](/img/structure/B14334936.png)
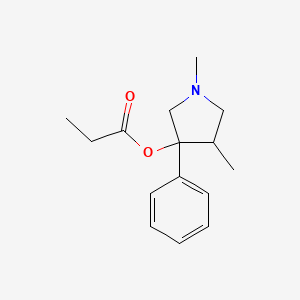
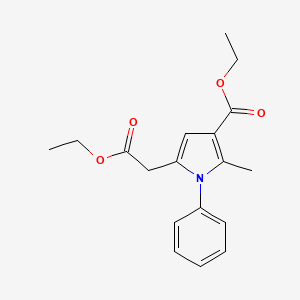
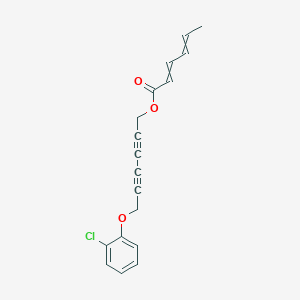
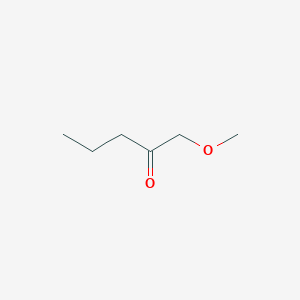
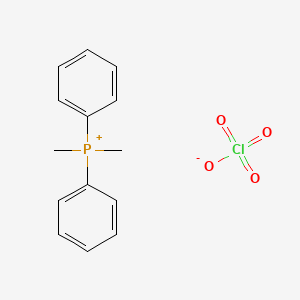
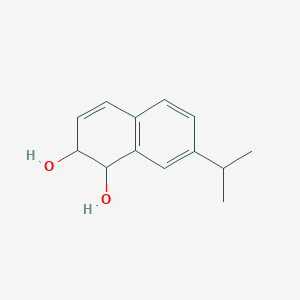
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)


